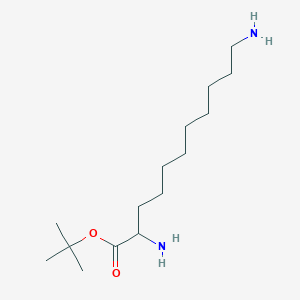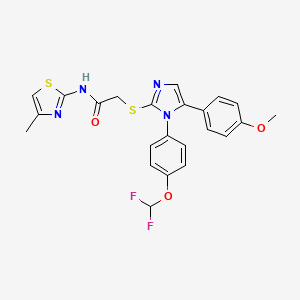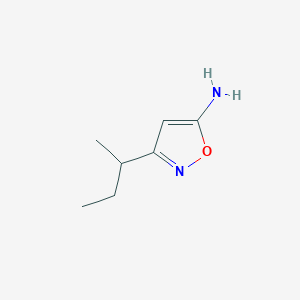
tert-Butyl (10-aminodecyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (10-aminodecyl)carbamate (TBC) is an organic compound belonging to the class of amides. It is a white, odorless, crystalline solid that is soluble in water and alcohols. TBC is a versatile compound used in a variety of applications, ranging from industrial to biomedical. TBC is also a component of some drugs, and is used as a reagent in the synthesis of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Transformation
Tert-butyl (10-aminodecyl)carbamate and its derivatives are used in various chemical syntheses. The compound is an intermediate in the synthesis of complex molecules, including biologically active compounds. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a crucial intermediate in the synthesis of osimertinib (AZD9291), a medication used in cancer treatment. The synthesis of this compound from 4-fluoro-2methoxy-5nitroaniline involves processes like acylation, nucleophilic substitution, and reduction, resulting in a high overall yield (Zhao et al., 2017).
2. Role in the Synthesis of Glycoconjugates
Tert-butyl carbamates, under glycosylation conditions, can lead to the formation of anomeric 2-deoxy-2-amino sugar carbamates in good to excellent yields. This process is tolerant to various common protecting groups and is instrumental in generating unnatural glycopeptide building blocks, showcasing the utility of tert-butyl carbamates in glycochemistry (Henry & Lineswala, 2007).
3. Utility in Enantioselective Synthesis
Tert-butyl carbamates are also involved in enantioselective syntheses. For example, optically active trans-tert-butyl-2-aminocyclopentylcarbamate is synthesized via a practical route involving aziridine opening and optical resolution. This compound has potential applications as a scaffold for chiral ligands and as a backbone unit for peptide nucleic acids (PNAs), illustrating its importance in stereochemically controlled synthetic processes (Xu & Appella, 2006).
4. In the Formation of Cyclic Carbamates
In a notable reaction, unsaturated amines like allyl and propargyl amines undergo cyclizative atmospheric CO2 fixation under mild conditions, efficiently leading to cyclic carbamates bearing an iodomethyl group. This process, utilizing tert-butyl hypoiodite, highlights the role of tert-butyl carbamates in environmentally friendly and efficient carbon fixation strategies (Takeda et al., 2012).
Wirkmechanismus
Target of Action
Tert-Butyl (10-aminodecyl)carbamate, also known as 1-BOC-1,10-DIAMINODECANE, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other conjugation applications . The compound has an alkane chain with terminal amine and Boc-protected amino groups .
Mode of Action
The amine group of this compound is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) etc . This allows the compound to form bonds with target molecules, facilitating their degradation or modification. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
This compound is involved in the synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines . This process utilizes tert-butoxide lithium as the sole base, effectively obviating the necessity for hazardous reagents and metal catalysts .
Result of Action
The primary result of this compound’s action is the formation of carbamates, thiocarbamates, and ureas from Boc-protected amines . This transformation is crucial in the synthesis of bioactive compounds and pharmaceuticals .
Action Environment
Environmental factors such as temperature, pH, and solvent can influence the action, efficacy, and stability of this compound. For instance, the Boc group can be deprotected under mild acidic conditions . Additionally, the compound is a flammable substance and should be kept away from fire sources and high-temperature areas .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
The “tert-Butyl (10-aminodecyl)carbamate” plays a crucial role in biochemical reactions. The amine group in the compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . This property makes it a valuable component in the synthesis of PROTACs .
Molecular Mechanism
The molecular mechanism of action of “this compound” is primarily through its interactions with other biomolecules. As a PROTAC linker, it facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Eigenschaften
IUPAC Name |
tert-butyl N-(10-aminodecyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O2/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16/h4-13,16H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAPJHYIFKJREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216961-61-4 |
Source


|
| Record name | Decane-1,10-diamine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2551111.png)

![2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2551114.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2551119.png)
![2-[[4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2551120.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2551123.png)



![N-(3,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2551129.png)
![Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2551132.png)
![N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2551133.png)
